Product packaging for Meprylcaine(Cat. No.:CAS No. 495-70-5)

Meprylcaine

Cat. No.: B109537
CAS No.: 495-70-5
M. Wt: 235.32 g/mol
InChI Key: VXJABHHJLXLNMP-UHFFFAOYSA-N
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Description

Historical Context in Chemical and Pharmacological Research

The investigation into Meprylcaine dates back to the mid-20th century. Early patents associated with the compound were granted in 1947 and 1956, indicating its development during this period. wikipedia.org The initial pharmacological properties of this compound, then referred to as Oracaine, were formally documented in a 1958 study published in the Archives Internationales de Pharmacodynamie et de Thérapie. nih.govscielo.br

Subsequent research in 1959 explored its clinical effectiveness, particularly within dental procedures, highlighting its primary application area at the time. researchgate.netcaymanchem.com These early studies established this compound as a new local anesthetic option, distinguishing it from established agents like procaine (B135) hydrochloride. researchgate.net Its synthesis involves the reaction of 2-methyl-2-(propylamino)propan-1-ol (B109535) with a base, followed by treatment with Benzoyl chloride. wikipedia.org

Academic Significance and Contemporary Research Trajectories

The academic interest in this compound extends beyond its basic anesthetic properties to its specific interactions with the nervous system. The primary mechanism of action for its anesthetic effect is the blockade of voltage-gated sodium channels, which inhibits the transmission of nerve impulses. firsthope.co.inslideshare.net This mechanism is a characteristic feature of local anesthetics in its class. scribd.comdrugbank.com

Contemporary research has delved into more complex aspects of its pharmacology, revealing a multi-faceted interaction with the central nervous system. A significant finding is this compound's potent inhibitory effect on monoamine transporters. wikipedia.org It has been shown to inhibit the reuptake of key neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org This dual action as a local anesthetic and a monoamine reuptake inhibitor has opened new avenues for academic investigation.

Research trajectories have explored the implications of these properties. For instance, studies have investigated the selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics, including this compound. wikipedia.org Further research has examined how chronic inhibition of the norepinephrine transporter by compounds like this compound can contribute to seizure sensitization. wikipedia.org Another area of study has focused on the facilitation of seizure activities through the inhibition of serotonin transporters, an effect potentially mediated by 5-HT2C receptor stimulation. wikipedia.org These lines of inquiry position this compound as a valuable tool in neuroscience research for understanding the complex interplay between local anesthetic action and neurotransmitter systems.

Table 1: Summary of Key Academic Research Findings on this compound
Research FocusKey FindingReference
General PharmacologyInitial pharmacological profile of this compound (as Oracaine) established. nih.gov
Mechanism of ActionActs as a local anesthetic by blocking voltage-gated sodium channels. firsthope.co.inslideshare.net
Neurotransmitter InteractionPotently inhibits the reuptake of dopamine, norepinephrine, and serotonin by blocking their respective transporters. wikipedia.org
Seizure Activity ResearchChronic inhibition of the norepinephrine transporter is linked to seizure sensitization. wikipedia.org
Serotonin Transporter InteractionInhibition of serotonin transporters via 5-HT2C receptor stimulation may facilitate seizure activities. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B109537 Meprylcaine CAS No. 495-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methyl-2-(propylamino)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJABHHJLXLNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197810
Record name Meprylcaine
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

495-70-5
Record name Meprylcaine
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Record name Meprylcaine [INN]
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Record name Meprylcaine
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Record name MEPRYLCAINE
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Synthetic Methodologies and Chemical Transformations of Meprylcaine

Established Synthetic Routes

The primary and most well-documented method for synthesizing meprylcaine involves a two-step process: an esterification reaction followed by the formation of its hydrochloride salt for clinical use.

Esterification Reactions

The synthesis of this compound is achieved through the esterification of the amino alcohol precursor, 2-methyl-2-(propylamino)propan-1-ol (B109535), with benzoyl chloride. capes.gov.br In a typical procedure, 2-methyl-2-(propylamino)propan-1-ol is dissolved in a suitable solvent, and benzoyl chloride is added, often in the presence of a base to neutralize the hydrochloric acid byproduct. capes.gov.br The reaction mixture is then processed to isolate the this compound base.

A detailed manufacturing process involves adding N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine to a solution of sodium hydroxide (B78521) in water. tandfonline.comoup.com Ether is added to this mixture, followed by the dropwise addition of benzoyl chloride while stirring and cooling, ensuring the temperature does not exceed 30°C. tandfonline.comoup.com After the addition is complete, stirring continues for a short period. The ether layer, containing the this compound base, is then separated, washed, dried, and the solvent is evaporated to yield the product as a yellow oil. tandfonline.comoup.com

Hydrochloride Salt Formation

For pharmaceutical applications, the this compound base is converted to its hydrochloride salt to enhance its stability and water solubility. organic-chemistry.org This is typically achieved by treating the oily this compound base with concentrated hydrochloric acid. tandfonline.comoup.com This reaction is often vigorous and exothermic. tandfonline.comoup.com Upon cooling, the mixture solidifies. The resulting crude this compound hydrochloride is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield white crystals. tandfonline.comoist.jp The melting point of the purified this compound hydrochloride is reported to be in the range of 150-151°C. tandfonline.comoist.jp

Advanced Synthetic Strategies

While the traditional synthesis of this compound is well-established, modern synthetic chemistry offers advanced strategies that could potentially be applied to produce this compound with greater control over its molecular architecture. These strategies, while not extensively reported specifically for this compound, are relevant for the synthesis of structurally similar chiral local anesthetics.

Regioselective and Stereoselective Approaches

This compound possesses a chiral center at the 2-position of the propane (B168953) chain. However, it is not typically marketed as a single enantiomer. The development of stereoselective syntheses for other local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718) has been driven by the desire to improve their therapeutic profiles, as different enantiomers can exhibit varying pharmacological and toxicological properties. oup.comnih.gov Similar principles could be applied to this compound.

A stereoselective synthesis of this compound would involve either the use of a chiral starting material or a chiral catalyst to favor the formation of one enantiomer over the other. For instance, a chiral auxiliary could be employed to direct the stereochemical outcome of a key bond-forming reaction. tandfonline.com The enantioselective synthesis of the precursor amino alcohol, 2-methyl-2-(propylamino)propan-1-ol, would be a critical step in such a strategy. Methods for the enantioselective synthesis of β-amino alcohols have been developed and could potentially be adapted for this purpose. nih.govnih.gov

Regioselective synthesis, which controls the specific position of chemical bond formation, is also a key consideration in complex molecule synthesis. While the synthesis of this compound from its immediate precursors is straightforward in terms of regioselectivity, the synthesis of the precursors themselves could benefit from regioselective methods to ensure the correct placement of the amino and hydroxyl groups.

Novel Precursor Derivations

One patented method for preparing 2-amino-2-methyl-1-propanol, a related compound, involves the Ritter reaction of isobutylene (B52900) with acetonitrile (B52724) and chlorine, followed by hydrolysis. researchgate.netgoogle.com Another approach describes the hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester. google.com Research into novel methods for the synthesis of tertiary alcohols and β-amino alcohols is an active area of organic chemistry, with techniques such as aldol (B89426) reactions catalyzed by DBU and metal-free Smiles rearrangements being developed. capes.gov.broist.jpacs.org These advanced methods could potentially be applied to create more efficient pathways to the precursors of this compound and its analogs.

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is primarily dictated by its ester and tertiary amine functional groups.

The ester linkage is susceptible to hydrolysis, which is the primary route of its metabolism in the body. The rate of hydrolysis can be influenced by the steric hindrance around the ester group. slideshare.net The placement of methyl groups near the ester function in this compound may hinder hydrolysis, potentially increasing its duration of action compared to less sterically hindered ester anesthetics. slideshare.net Studies on the hydrolysis of benzoate (B1203000) esters indicate that the reaction is subject to both electronic and steric effects. cdnsciencepub.com

The tertiary amine group imparts basic properties to the molecule and is the site of protonation to form the hydrochloride salt. This group is also susceptible to oxidation. A safety data sheet for this compound hydrochloride notes that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents. nih.gov Thermal decomposition can lead to the release of toxic gases and vapors, including carbon oxides and nitrogen oxides. nih.gov

While specific studies on the chemical transformations of this compound are not widely published, the reactivity of its functional groups suggests that it could undergo a variety of reactions common to esters and tertiary amines. For example, the amine could be N-oxidized or undergo further alkylation, while the aromatic ring could be subject to electrophilic substitution, although the ester group would be deactivating.

Oxidation Pathways and Product Characterization

The chemical structure of this compound features a tertiary amine, which is susceptible to oxidation. The oxidation of similar local anesthetics containing tertiary amines has been documented, suggesting probable transformation pathways for this compound. najah.edumdpi.com

Two primary oxidation pathways are anticipated for this compound:

N-Oxidation: The lone pair of electrons on the nitrogen atom of the tertiary amine can be oxidized to form a this compound N-oxide. This transformation is a common metabolic pathway for many tertiary amine-containing drugs. For analogous compounds like mepivacaine, the corresponding N-oxide is a known impurity and reference standard. synzeal.comlgcstandards.com The oxidation can be achieved using various oxidizing agents, including hydrogen peroxide, organic peroxyacids, or potassium peroxymonosulfate. mdpi.com

N-dealkylation: Oxidative removal of one of the alkyl groups attached to the nitrogen atom is another potential pathway. pocketdentistry.com For this compound, this would involve the removal of the propyl group, leading to the formation of a secondary amine, 2-methyl-2-aminopropyl benzoate, and propanal. This type of reaction is observed in the metabolism of other amide local anesthetics like lidocaine. veteriankey.com

The characterization of these oxidation products would rely on standard spectroscopic and spectrometric techniques.

Technique Expected Observations for Product Characterization
Mass Spectrometry (MS) For N-oxidation, an increase in the molecular weight corresponding to the addition of one oxygen atom (approx. 16 amu) would be observed. mdpi.com N-dealkylation would result in a fragment corresponding to the loss of the propyl group.
Infrared (IR) Spectroscopy The formation of an N-oxide would introduce a new characteristic absorption band for the N-O bond, typically observed in the 920-970 cm⁻¹ region. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-¹³ (¹³C) NMR would show shifts in the signals for the atoms near the nitrogen, particularly the methylene (B1212753) and methyl groups of the propylamino moiety, upon oxidation.

Reduction Reactions and Functional Group Interconversions

The ester functional group in this compound is the primary site for reduction reactions. The tertiary amine is generally stable under these conditions. The specific outcome of the reduction depends on the reagent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the benzoate ester. This reaction cleaves the ester bond, yielding two separate alcohol products: benzyl (B1604629) alcohol and the amino alcohol precursor, 2-methyl-2-(propylamino)propan-1-ol. libretexts.org

Reduction to Aldehyde: It is possible to achieve a partial reduction of the ester to an aldehyde using specific reducing agents under controlled conditions, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). libretexts.org This would yield benzaldehyde (B42025) and 2-methyl-2-(propylamino)propan-1-ol.

Catalytic Hydrogenation: While the ester is generally resistant to catalytic hydrogenation under mild conditions, the aromatic benzene (B151609) ring can be reduced. Using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure could lead to the saturation of the ring, forming [2-methyl-2-(propylamino)propyl] cyclohexane-carboxylate.

A summary of potential reduction reactions is provided below.

Reagent Functional Group Targeted Product(s)
Lithium Aluminum Hydride (LiAlH₄)Benzoate EsterBenzyl alcohol and 2-methyl-2-(propylamino)propan-1-ol
Diisobutylaluminum hydride (DIBAL-H)Benzoate EsterBenzaldehyde and 2-methyl-2-(propylamino)propan-1-ol
Hydrogen (H₂) / Palladium on Carbon (Pd/C)Benzene Ring[2-methyl-2-(propylamino)propyl] cyclohexane-carboxylate

Nucleophilic Substitution Reactions

The ester group of this compound is an electrophilic center and can undergo nucleophilic acyl substitution. The synthesis of this compound itself is a prime example of this, involving the nucleophilic attack of an alcohol on an activated carboxylic acid derivative (benzoyl chloride). wikimedia.org Other significant nucleophilic substitution reactions include:

Hydrolysis: The ester bond of this compound can be cleaved by hydrolysis under either acidic or basic conditions. This reaction is a known degradation pathway for ester-type local anesthetics like procaine (B135) and piperocaine. revistia.com

Acid-catalyzed hydrolysis yields benzoic acid and the protonated form of 2-methyl-2-(propylamino)propan-1-ol.

Base-catalyzed hydrolysis (saponification) yields a benzoate salt (e.g., sodium benzoate) and 2-methyl-2-(propylamino)propan-1-ol.

Transesterification: This reaction involves the exchange of the alcohol portion of the ester. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of methyl benzoate and 2-methyl-2-(propylamino)propan-1-ol. A similar reaction forms the basis of a field test for other benzoate ester local anesthetics. unodc.org

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org The reaction of this compound with ammonia, for example, would produce benzamide (B126) and 2-methyl-2-(propylamino)propan-1-ol.

Industrial-Scale Synthesis Research Methodologies

The industrial production of this compound and structurally related local anesthetics necessitates synthetic routes that are safe, efficient, and scalable. Research into these methodologies focuses on improving yield, purity, and operational safety while minimizing cost and environmental impact.

The foundational synthesis of this compound is described in patents by Reasenberg and Goldberg, which detail the reaction of 2-methyl-2-(propylamino)propan-1-ol with benzoyl chloride in the presence of a base. wikipedia.org

Modern industrial synthesis research explores several avenues for improvement, drawing from methodologies developed for analogous compounds like procaine and mepivacaine:

Alternative Reagents: To enhance safety, highly toxic reagents are often replaced. For instance, in the synthesis of the related compound mepivacaine, hazardous methylating agents like dimethyl sulfate (B86663) can be substituted with a milder Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid. google.com

Catalytic Processes: The use of catalysts can improve efficiency and reduce waste. For industrial production of procaine, catalytic reduction using Raney nickel is employed to convert a nitro-aromatic intermediate to the required aniline (B41778) derivative. google.com Such catalytic hydrogenation steps are common in pharmaceutical manufacturing for their efficiency and cleaner reaction profiles compared to stoichiometric reductants like iron powder. google.com

Continuous Flow Synthesis: A significant advancement in pharmaceutical manufacturing is the shift from batch processing to continuous flow chemistry. Flow-based systems offer enhanced safety, better process control, and improved consistency. Chemo-enzymatic flow synthesis has been developed for local anesthetics like procaine, demonstrating a modern approach that could be adapted for this compound production. researchgate.net This methodology allows for the integration of multiple reaction and purification steps into a continuous, automated process.

The table below outlines key considerations and methodologies in industrial synthesis research for this compound-like compounds.

Methodology Aspect Industrial Research Focus Examples/Rationale
Starting Materials Cost-effective, readily available, and non-hazardous precursors.Direct esterification from p-nitrobenzoic acid and diethylaminoethanol for procaine synthesis. google.comscribd.com
Reaction Conditions Mild temperatures and pressures, use of recyclable catalysts.Reductive acylation on palladium catalysts under mild conditions.
Process Technology Shift from batch to continuous flow manufacturing.Enhanced safety, better heat and mass transfer, improved product consistency. researchgate.net
Purification Efficient methods to achieve high purity required for pharmaceuticals.Crystallization, extraction, and chromatographic techniques integrated into the process.
Safety & Environment Replacement of toxic reagents and reduction of waste streams ("Green Chemistry").Use of Eschweiler-Clarke conditions instead of toxic alkylating agents; use of recyclable catalysts. google.com

Molecular Mechanisms of Action and Target Interactions

Neurotransmitter Transporter Modulations

Meprylcaine demonstrates a significant inhibitory effect on monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft. wikipedia.orgncats.ioncats.io This inhibition leads to an accumulation of these neurotransmitters in the synapse, enhancing their signaling. The solute carrier 6 (SLC6) family of membrane proteins, which includes transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), are primary targets for this compound. frontiersin.org The function of these transporters is crucial for regulating neurotransmitter levels and terminating their signals. wikipedia.org

This compound inhibits the dopamine transporter (DAT), a key protein responsible for clearing dopamine from the synapse. wikipedia.orgncats.ioncats.io This inhibition of dopamine reuptake leads to increased extracellular dopamine levels, contributing to the stimulant properties of the compound. cpn.or.kr Studies have shown that repeated administration of this compound can lead to sensitization of seizure activity, a phenomenon linked to its inhibition of monoamine transporters, including DAT. nih.govresearchgate.netdrugbank.com In research on mice, daily treatments with a specific dopamine uptake inhibitor, GBR 12935, resulted in an increased incidence and intensity of lidocaine-induced convulsions, highlighting the role of DAT inhibition in seizure susceptibility. nih.govdrugbank.com

This compound also potently inhibits the norepinephrine transporter (NET). wikipedia.orgncats.ioncats.io This action prevents the reuptake of norepinephrine, leading to its accumulation in the synapse. Chronic inhibition of NET has been shown to play a significant role in the sensitization to seizures induced by local anesthetics. nih.govdrugbank.comnii.ac.jp Studies in mice have demonstrated that repeated administration of NET inhibitors, such as desipramine (B1205290) and maprotiline, markedly increased the incidence and intensity of lidocaine-induced convulsions. nih.govdrugbank.com This suggests that the norepinephrine transporter is a crucial component in the mechanism of seizure sensitization associated with this compound and similar compounds. nih.govdrugbank.comnii.ac.jp

In addition to its effects on dopamine and norepinephrine, this compound inhibits the serotonin transporter (SERT), preventing the reuptake of serotonin. wikipedia.orgncats.ioncats.io The inhibition of SERT by compounds like this compound can contribute to an increase in serotonergic neuronal activity. nih.gov Research suggests that this increased activity, particularly through the stimulation of 5-HT2C receptors, may facilitate the convulsive activities of both cocaine and this compound. nih.govmedkoo.com However, the role of SERT inhibition in seizure sensitization appears to be less pronounced compared to the inhibition of DAT and NET. nih.govdrugbank.com

Voltage-Gated Ion Channel Interactions

The primary mechanism for this compound's local anesthetic effect is the blockade of voltage-gated sodium channels. firsthope.co.inslideshare.netontosight.aiontosight.ai These channels are essential for the initiation and propagation of nerve impulses. chemicalbook.com By blocking these channels, this compound prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane, thereby inhibiting the transmission of pain signals. medchemexpress.commedchemexpress.comiiab.me

This compound interacts with the alpha subunit of voltage-gated sodium channels. docking.orgdrugcentral.orgncats.io Local anesthetics are thought to access their binding site from the intracellular side of the channel, which is accessible when the activation gate is open. frontiersin.org This interaction is not a simple pore-blocking mechanism but involves allosteric modulation of the channel's gating properties. frontiersin.orgscienceopen.com The binding of the local anesthetic can stabilize the inactivated state of the channel, a concept central to the modulated receptor hypothesis. frontiersin.org This allosteric modification can affect the movement of the channel's voltage sensors, contributing to the inhibition of channel function. scienceopen.com The development of drugs that target allosteric sites on ion channels is an area of active research. nih.govnih.gov

The inhibition of nerve impulse conduction by this compound is a direct consequence of its blockade of voltage-gated sodium channels. firsthope.co.inchemicalbook.com By binding to these channels, this compound increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. drugbank.com This effectively prevents the nerve from firing and transmitting signals. The order of nerve function loss is typically pain, followed by temperature, touch, proprioception, and finally, skeletal muscle tone. drugbank.com The potency of local anesthetics in blocking sodium channels is related to their physicochemical properties, such as lipophilicity. nih.gov

Comparative Molecular Pharmacology of this compound

Differential Binding Profiles Across Target Subtypes

While it is established that this compound inhibits both voltage-gated sodium channels and monoamine transporters, detailed studies delineating its binding affinities across the various subtypes of these targets are not extensively available in the current body of scientific literature. wikipedia.orgfrontiersin.org

Voltage-Gated Sodium Channels (VGSCs): The VGSC family comprises nine different subtypes (NaV1.1–NaV1.9), each with a unique tissue distribution and biophysical properties. nih.govfrontiersin.org Local anesthetics often exhibit some degree of subtype selectivity, which can influence their therapeutic efficacy and side-effect profiles. For instance, differential blocking of TTX-sensitive versus TTX-resistant Na+ channels can impact their effectiveness in nociceptive pathways. nih.gov The potency of local anesthetics can be influenced by factors such as lipid solubility. nih.gov However, specific binding data (e.g., Kᵢ or IC₅₀ values) for this compound across the range of NaV channel subtypes remains to be fully elucidated.

Monoamine Transporters (MATs): this compound inhibits the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). frontiersin.org The relative potency of inhibition at these three transporters determines the specific psychostimulant characteristics of the compound. Many MAT inhibitors exhibit differential selectivity. frontiersin.orgnih.gov For example, the DAT/SERT selectivity ratio is often considered an indicator of a substance's addictive potential. frontiersin.org Although this compound is known to inhibit all three transporters, a detailed comparative analysis of its binding affinity and selectivity for each transporter subtype is not well-documented in published research. frontiersin.orgnih.gov Such data would be crucial for a more precise characterization of its stimulant effects.

Kinetic and State-Dependent Modulations of Ion Channels

The interaction of local anesthetics with voltage-gated sodium channels is highly dynamic and dependent on the conformational state of the channel. nih.govnih.gov This principle, known as state-dependent inhibition, is central to their mechanism of action. nih.gov

Local anesthetics generally exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.govnih.gov This phenomenon, described by the modulated receptor hypothesis, explains the "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons. frontiersin.orgnih.gov The kinetics of binding (onset rate) and unbinding (offset rate) are critical determinants of a local anesthetic's clinical properties. nih.govfrontiersin.org

For this compound, while it is understood to block sodium channels, specific data on its binding and unbinding kinetics (k_on and k_off) and the extent of its state-dependent affinity for resting, open, and inactivated channel states have not been specifically reported. wikipedia.org Such kinetic parameters would define its speed of onset and duration of action at the molecular level. The interaction of local anesthetics with the channel can prolong the recovery from inactivation, a key aspect of their modulatory effect. frontiersin.org

Table 1: General Principles of State-Dependent Ion Channel Modulation by Local Anesthetics

Channel StateGeneral Affinity for Local AnestheticsConsequence
Resting (Closed) LowMinimal block in quiescent tissues.
Open HighBlockade during neuronal depolarization.
Inactivated HighAccumulation of block in frequently firing neurons (use-dependence).

This table illustrates the general principles of local anesthetic interactions with voltage-gated sodium channels. Specific kinetic and affinity data for this compound are not available in the reviewed literature.

Theoretical and Computational Models of Molecular Recognition

In the absence of empirical structural data, theoretical and computational modeling can provide valuable insights into how this compound interacts with its target receptors at a molecular level. nih.gov

Ligand-Receptor Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov This method, combined with scoring functions, can estimate the binding affinity. nih.gov For local anesthetics, docking studies have helped to identify key amino acid residues within the S6 transmembrane segments of sodium channels that form the binding site. nih.gov Similarly, docking has been used to explore the binding of inhibitors to monoamine transporters, identifying critical residues in the S1 binding site. unair.ac.idresearchgate.net

Despite the availability of these techniques, specific molecular docking studies for this compound with either sodium channel subtypes or monoamine transporters have not been found in the surveyed literature. Such studies would be instrumental in visualizing the precise binding pose of this compound and identifying the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Binding free energy calculations, such as those using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy perturbation methods, offer a more quantitative prediction of binding affinity. frontiersin.orgnih.gov These calculations provide a thermodynamic assessment of the binding process but are computationally intensive. frontiersin.orgnih.gov To date, no published studies have reported the results of binding free energy calculations for this compound.

Table 2: Key Amino Acid Residues in Local Anesthetic and Monoamine Transporter Inhibitor Binding Sites

TargetKey Residues for Ligand Interaction
Voltage-Gated Sodium Channels (General) Residues within the Domain I-S6, Domain III-S6, and Domain IV-S6 segments. Specific residues like Phe-1579 and Tyr-1586 (in NaV1.4) are implicated. nih.gov
Monoamine Transporters (General) Residues in the central S1 binding site, including key aspartate and phenylalanine residues. researchgate.net

This table lists generally recognized interacting residues for local anesthetics and monoamine transporter inhibitors. Residues specific to this compound binding have not been determined.

Quantum Chemical Insights into Interaction Energetics

Quantum chemistry provides a powerful theoretical framework for investigating the electronic structure and energetics of molecular interactions. researchgate.net Methods like Density Functional Theory (DFT) can be used to analyze the nature of bonding, charge distribution, and the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals) between a ligand and a receptor. researchgate.net

For local anesthetics, quantum chemical studies have been used to explore the relationship between molecular structure and activity (QSAR). acs.org These studies can shed light on how electronic properties influence binding affinity and drug action. researchgate.net However, a specific quantum chemical analysis of the interaction energetics between this compound and its target proteins is not available in the current literature. Such an analysis could provide a deeper understanding of the forces driving its binding and selectivity.

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Core Structural Elements and Pharmacophore Elucidation

The essential pharmacophore for a procaine-like local anesthetic consists of an aromatic ring, an ester or amide linkage, and a tertiary amine. mhmedical.comrsc.org These components work in concert to provide the ideal balance of lipophilicity and hydrophilicity required for the drug to traverse various biological membranes and reach its target site, the voltage-gated sodium channels within nerve cells. mhmedical.commedscape.com

The benzoate (B1203000) ester is a critical structural feature for the local anesthetic effect of Meprylcaine and its analogs. rsc.org Historically, the simplification of the cocaine molecule led to the discovery that the benzoate ester group, not the complex ecgonine (B8798807) double-ring structure, was crucial for anesthetic activity. rsc.org This was further confirmed by the anesthetic properties of tropacocaine, which lacks the carboxylate methyl ester group of cocaine but retains the benzoate ester. rsc.org

The aromatic ring of the benzoate ester provides the necessary lipophilicity, which is a key determinant of anesthetic potency. nih.govbrainkart.com Increased lipid solubility enhances the drug's ability to diffuse through nerve sheaths and membranes to access the sodium channel binding site. nih.govmhmedical.com Furthermore, the electronic properties of the aromatic ring and its substituents can modulate activity. Substituents that increase the electron density of the carbonyl oxygen in the ester group can enhance anesthetic activity. pharmacy180.com

The hydrophilic tertiary amine group is essential for the water solubility of local anesthetic molecules, which are typically formulated as hydrochloride salts for clinical use. slideshare.netpharmacy180.comslideshare.net This water-soluble form is necessary for the drug's administration and transport in the bloodstream. nih.gov

The pKa of the tertiary amine is a critical factor influencing the onset of action. brainkart.com At physiological pH, an equilibrium exists between the uncharged tertiary amine base and its protonated, charged quaternary ammonium (B1175870) cation. nih.gov The lipid-soluble uncharged form is what allows the molecule to penetrate the lipid-rich nerve membrane. nih.govbrainkart.com Once inside the axoplasm, the molecule re-equilibrates, and it is the charged cationic form that binds to the specific receptor site within the sodium channel pore, causing the anesthetic block. nih.govbrainkart.com While the amino alkyl group is not strictly required for anesthetic activity itself, its presence as a tertiary amine is a feature of the most useful agents, allowing for the formation of water-soluble salts. pharmacy180.com

Impact of Substituent Variations

Modifications to the core structure of this compound and related compounds have profound effects on their potency, duration of action, and metabolism.

The nature of the alkyl groups attached to the tertiary amine and within the intermediate chain significantly impacts the drug's properties. Increasing the size of the alkyl groups on the tertiary amine generally increases lipid solubility, which in turn enhances both potency and duration of action. brainkart.com This principle is evident when comparing procaine (B135) to tetracaine (B1683103), where the addition of a butyl group to the aromatic nitrogen of tetracaine increases its potency and lipid solubility. nih.govpharmacy180.com

This compound's structure is particularly notable for the placement of small, branching alkyl groups (two methyl groups) on the carbon atom adjacent to the ester function. pharmacy180.comwikipedia.org This steric hindrance around the ester linkage serves a crucial purpose: it protects the ester from rapid hydrolysis by plasma esterases. pharmacy180.com This structural feature is a key design principle to increase the duration of action compared to a simpler, unbranched analog like procaine. wikipedia.orgpharmacy180.com The effect of alkyl chain length on activity can also be influenced by steric hindrance, where longer or bulkier chains can sometimes decrease activity by impeding interaction with the receptor. nih.govmdpi.com

Compound Alkyl Substituent Modification Effect on Activity
Procaine Diethyl groups on the amine.Shorter duration of action due to rapid hydrolysis. mdpi.com
Tetracaine Diethyl groups on the amine, n-butyl group on the aromatic ring.Increased potency and longer duration of action due to higher lipid solubility. nih.govbrainkart.com
This compound Propyl group on the amine, two methyl groups on the intermediate chain near the ester.Increased duration of action due to steric hindrance slowing hydrolysis. pharmacy180.com

This table provides an interactive summary of how alkyl substituent variations affect the activity of local anesthetics.

Modifying the aromatic ring with various substituents is a common strategy to alter the electronic properties and, consequently, the activity of local anesthetics. unodc.org

Electron-donating groups: Substituents like amino (-NH2), alkylamino (-NHR), or alkoxy (-OR) groups in the ortho or para positions can increase the electron density on the carbonyl oxygen of the ester. pharmacy180.comiptsalipur.org This can enhance the anesthetic potency. pharmacy180.com For instance, the p-amino group in procaine contributes to its activity. pharmacy180.com

Electron-withdrawing groups: Conversely, electron-withdrawing groups, such as a chloro group, can also influence activity. The presence of a chloro group in the ortho position of chloroprocaine (B85988) leads to a more rapid onset of action because it makes the ester more susceptible to hydrolysis. iptsalipur.org

These modifications highlight the delicate electronic balance required for optimal interaction with the sodium channel receptor. libretexts.org

The intermediate chain connecting the lipophilic and hydrophilic ends is a critical modulator of a local anesthetic's properties. Its length and structure influence potency, duration, and metabolism.

In the procaine series, the nature of the atom linking the chain to the aromatic part affects potency, with the order being S > O > C > N. pharmacy180.com Amides are generally more resistant to hydrolysis than esters, leading to a longer duration of action. pharmacy180.com

As previously noted in the context of this compound, introducing branching or small alkyl groups into the intermediate chain is a key design strategy. pharmacy180.com The two methyl groups on the propyl chain of this compound create steric bulk that hinders the approach of hydrolytic enzymes, thereby increasing its metabolic stability and duration of action. pharmacy180.com This demonstrates how subtle changes in the carbon skeleton of the intermediate chain can lead to significant and clinically relevant differences in a drug's pharmacological profile.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for exploring the relationship between molecular structure and biological function, offering insights that can guide the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netacs.org These models translate molecular structures into a set of numerical descriptors representing physicochemical properties like hydrophobicity, electronic character, and steric profile. researchgate.net For local anesthetics, QSAR studies have shown that properties such as polarizability, polarity, and specific molecular shapes have a positive influence on anesthetic activity. researchgate.net While specific QSAR models developed exclusively for this compound are not prominent in the literature, general models for procaine analogues are instructive. mdpi.com These studies consistently highlight the importance of hydrophobicity for membrane partitioning and receptor binding, as well as electronic factors that modulate interaction with the target site. researchgate.net

The table below summarizes key molecular descriptors frequently used in QSAR studies of local anesthetics and their general impact on activity.

DescriptorPhysicochemical PropertyTypical Influence on Anesthetic ActivityRationale
LogP Lipophilicity/HydrophobicityPositive (within an optimal range)Governs the ability of the molecule to partition into the nerve membrane to reach the binding site. researchgate.net
pKa Ionization ConstantInfluentialDetermines the ratio of neutral to protonated species at physiological pH; the neutral form crosses the membrane, while the cationic form is active at the receptor site. pharmacy180.com
Polarizability Electron Cloud DistortionPositiveEnhances van der Waals and dispersion forces, contributing to stronger binding at the receptor site. researchgate.net
Molecular Volume/Shape Steric PropertiesInfluentialThe size and shape of the molecule must be complementary to the topology of the binding site on the sodium channel. researchgate.net
Dipole Moment PolarityPositiveContributes to electrostatic interactions with polar residues at the binding site. researchgate.net

This table represents generalized findings from QSAR studies on the local anesthetic class; specific correlations can vary between different chemical series.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug design, MD simulations provide an atomic-level "microscope" to visualize how a ligand binds to its receptor, revealing the conformational changes and key interactions that stabilize the complex. nih.gov This technique is particularly valuable for understanding the action of local anesthetics, including this compound, at their primary target, the voltage-gated sodium channel.

Furthermore, advanced techniques like accelerated molecular dynamics (aMD) can overcome the time-scale limitations of conventional MD, allowing for the observation of slower processes like ligand binding and unbinding within computationally feasible timeframes. nih.govdovepress.com Applying these methods to this compound could elucidate its precise binding mode, calculate the free energy of binding, and explain how its unique structural features contribute to its anesthetic profile. nih.gov

Advanced Analytical Methodologies for Meprylcaine Research

Chromatographic Techniques and Validation Research

Chromatographic methods are central to the separation and quantification of Meprylcaine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools that offer high resolution and sensitivity, respectively. The validation of these methods is critical to ensure their accuracy, precision, and reliability.

The development of a robust HPLC method for this compound analysis involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products. A typical reversed-phase HPLC method is often the preferred approach for compounds of this nature.

The selection of a suitable stationary phase is a critical first step. A C18 column is a common choice, providing a nonpolar stationary phase that interacts effectively with the moderately nonpolar this compound molecule. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is then optimized to achieve the desired retention and peak shape. The pH of the aqueous buffer is a crucial parameter, as this compound is a basic compound. Maintaining a pH that keeps this compound in a consistent ionization state is essential for reproducible chromatography. An organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used to adjust the elution strength of the mobile phase.

The flow rate of the mobile phase and the column temperature are also optimized to ensure efficient separation within a reasonable analysis time. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

For the detection and quantification of this compound at trace levels, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode, to produce the protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. The transition from a specific precursor ion to a characteristic product ion is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and sensitivity. For this compound, with a molecular weight of 235.32 g/mol , the protonated molecule would be at m/z 236.3. A plausible fragmentation would involve the cleavage of the ester bond, leading to characteristic product ions.

Table 2: Representative LC-MS/MS Parameters for this compound Trace Analysis

ParameterCondition
Chromatographic System UPLC (Ultra-Performance Liquid Chromatography)
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 10% to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z): 236.3 -> Product Ion (e.g., m/z 98.1)
Collision Energy Optimized for the specific transition

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The validation process for HPLC and LC-MS/MS methods for this compound would encompass a range of parameters as stipulated by regulatory guidelines.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness RSD of results should be within acceptable limits.

Electrochemical and Biophysical Analytical Approaches

Advanced analytical methodologies are crucial for elucidating the physicochemical properties and biological interactions of pharmaceutical compounds like this compound. Electrochemical and biophysical techniques offer powerful tools for in-depth research into its behavior.

Electrochemical Analysis

Electrochemical methods provide sensitive and selective platforms for the determination of electroactive compounds, including many local anesthetics. While specific studies on the electrochemical analysis of this compound are not extensively documented in publicly available literature, the analytical principles can be inferred from research on structurally similar local anesthetics such as Mepivacaine and Lidocaine.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been successfully developed for the determination of Mepivacaine hydrochloride. austinpublishinggroup.comekb.eg These sensors typically utilize an ion-pair of the drug cation with a suitable counter-ion embedded in a PVC matrix membrane. The potential of the electrode is proportional to the logarithm of the analyte concentration, allowing for direct potentiometric measurements. For instance, various electrochemical sensors have demonstrated near-Nernstian responses for Mepivacaine over wide concentration ranges. austinpublishinggroup.com

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are also highly applicable for the analysis of local anesthetics that can be oxidized or reduced at an electrode surface. mdpi.comnih.gov These methods can provide information on the redox behavior of the molecule and are used for quantitative analysis. For example, the electro-oxidation of Lidocaine has been studied using a carbon-paste electrode, with the irreversible oxidation of the amine groups providing the basis for its determination. nih.gov Given the structural similarities, it is anticipated that similar electrochemical approaches could be developed for the sensitive and selective analysis of this compound in pharmaceutical formulations and biological fluids.

Below is a table summarizing the performance characteristics of different electrochemical sensors developed for the determination of the related compound, Mepivacaine Hydrochloride, which could serve as a model for the development of this compound-specific sensors.

Sensor Type Linear Concentration Range (M) Detection Limit (M) Response Time pH Range
PVC Membrane1×10⁻⁵ - 1×10⁻²7.2x10⁻⁶25s3.5 - 8
Coated Graphite1×10⁻⁵ - 1×10⁻²7.4x10⁻⁶30s4 - 8
Carbon Paste1×10⁻⁵ - 1×10⁻²7.5x10⁻⁶30s4 - 8

This data is based on studies of Mepivacaine Hydrochloride and is presented as a predictive model for this compound. austinpublishinggroup.com

Biophysical Analysis

Biophysical methods are indispensable for understanding the molecular interactions of drugs with biological systems, particularly their interactions with cell membranes. nih.govnih.gov The mechanism of action for local anesthetics is believed to involve their interaction with both membrane proteins (like sodium channels) and the lipid bilayer itself. nih.gov

Several biophysical techniques can be employed to study the interaction of this compound with model cell membranes, such as liposomes and supported lipid bilayers. mdpi.com These studies can reveal how the drug partitions into the membrane, its location within the bilayer, and its effects on membrane properties like fluidity, thickness, and phase behavior. While specific biophysical data for this compound is limited, the general approaches used for other local anesthetics are directly applicable.

The following table outlines key biophysical techniques and the information they can provide regarding the interaction of local anesthetics with cell membranes.

Biophysical Technique Information Obtained
Differential Scanning Calorimetry (DSC) Investigates the effect of the drug on the phase transition temperature of the lipid bilayer, indicating how the drug perturbs the lipid packing.
Fluorescence Spectroscopy Uses fluorescent probes to measure changes in membrane fluidity and polarity upon drug incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the location and orientation of the drug molecule within the lipid bilayer and its effect on lipid dynamics.
X-ray and Neutron Scattering Determines the effect of the drug on the structural parameters of the lipid bilayer, such as its thickness and electron density profile.
Isothermal Titration Calorimetry (ITC) Measures the thermodynamics of drug-membrane binding, providing information on the binding affinity, enthalpy, and entropy of the interaction.

These biophysical approaches are crucial for building a comprehensive understanding of how this compound interacts with neuronal membranes to exert its anesthetic effect.

This compound as an Analytical Reference Standard in Pharmaceutical Chemistry

In pharmaceutical chemistry, analytical reference standards are highly purified compounds that are used as a benchmark for the qualitative and quantitative analysis of a specific substance. arabjchem.org this compound Hydrochloride is designated as a United States Pharmacopeia (USP) reference standard, signifying its role in ensuring the quality, purity, and potency of pharmaceutical products containing this active ingredient.

The use of this compound as a reference standard is integral to various stages of drug development and quality control, including:

Identity Confirmation: The reference standard is used to confirm the identity of this compound in a drug substance or drug product by comparing their physicochemical properties using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Assay for Potency: In quantitative analysis, the this compound reference standard is used to determine the amount of the active pharmaceutical ingredient (API) in a formulation. This is typically performed using chromatographic techniques like high-performance liquid chromatography (HPLC), where the peak response of the sample is compared to that of a known concentration of the reference standard.

Determination of Impurities: The reference standard is also crucial for the identification and quantification of impurities and degradation products in the drug substance or product. By comparing the chromatographic profile of the sample to that of the pure reference standard, any additional peaks can be identified as potential impurities.

Validation of Analytical Methods: Analytical methods used for the quality control of this compound-containing products must be validated to ensure they are accurate, precise, specific, and robust. The this compound reference standard is essential for carrying out these validation studies.

The availability of a well-characterized reference standard like this compound Hydrochloride is a fundamental requirement for regulatory bodies to ensure the safety and efficacy of medicines. It provides a common basis for quality assessment among different manufacturers and regulatory agencies worldwide.

In Vitro Pharmacological Investigations and Experimental Systems

Cell-Based Assays for Neurotransmitter Transporter Functional Studies

Meprylcaine has been identified as a potent inhibitor of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. wikipedia.org Cell-based assays are fundamental in determining the potency and selectivity of compounds like this compound on these transporters.

One of the primary methods involves the use of cultured cells, such as COS (monkey kidney fibroblast-like) cells or SH-SY5Y human neuroblastoma cells, that are transfected with the complementary DNAs (cDNAs) for specific monoamine transporters (MATs). core.ac.uk These transfected cells express high levels of the desired transporter, allowing for focused investigation of drug interactions. The inhibitory effects of this compound on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) have been quantified using radiolabeled neurotransmitter uptake assays. In these assays, the ability of this compound to inhibit the uptake of radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into the transfected cells is measured. The concentration of this compound that inhibits 50% of the specific uptake (IC50) is a key parameter for quantifying its potency.

A study by Sato et al. (2000) provided specific IC50 values for this compound's inhibition of monoamine transporters in COS cells transfected with rat transporter cDNAs. The results demonstrated that this compound has a significant inhibitory effect on all three transporters, with a particular potency for the norepinephrine transporter.

TransporterIC50 (μM)
Dopamine Transporter (DAT)2.3
Norepinephrine Transporter (NET)0.48
Serotonin Transporter (SERT)1.5

Data sourced from Sato T, et al. Naunyn-Schmiedeberg's Archives of Pharmacology. 2000.

Further research has indicated that the convulsive activity of this compound is linked to its direct inhibitory action on the central serotonin transporter (SERT). core.ac.uknih.gov This suggests that the accumulation of serotonin in the synapse, due to SERT inhibition by this compound, plays a role in its central nervous system stimulant effects. core.ac.uk

Electrophysiological Recordings of Ion Channel Activity in Recombinant Systems

While the primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels, specific electrophysiological data for this compound's action on these or other ion channels in recombinant systems is not extensively available in the current body of scientific literature. Recombinant systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) engineered to express specific ion channel subunits, are standard tools for such investigations.

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel activity. This method allows for the direct measurement of ion currents through the channels in the cell membrane. For a compound like this compound, researchers would typically investigate its effects on the kinetics of voltage-gated sodium channels, including changes in activation, inactivation, and recovery from inactivation. However, at present, detailed studies applying these techniques to this compound have not been widely published.

Mechanistic Studies Using Isolated Biological Preparations

Isolated biological preparations, such as peripheral nerves, provide a valuable ex vivo model to study the effects of local anesthetics on nerve conduction. The frog sciatic nerve preparation is a classic model used to measure compound action potentials (CAPs), which represent the summed electrical activity of a population of nerve fibers. iworx.comnih.govnih.gov By recording CAPs before and after the application of a local anesthetic, researchers can determine the drug's potency and mechanism of action on nerve impulse propagation.

Although this methodology is well-established for characterizing local anesthetics, specific studies detailing the effects of this compound on the compound action potentials of isolated nerve preparations are not readily found in the published literature. Such studies would be instrumental in quantifying the concentration-dependent block of nerve conduction and understanding its differential effects on various nerve fiber types.

Development and Application of Advanced In Vitro Models

The development of advanced in vitro models aims to improve the physiological relevance and throughput of pharmacological screening.

Bioreactor systems, which provide a controlled environment for cell and tissue culture, are increasingly being used in drug discovery. These systems can mimic certain aspects of the in vivo environment, such as nutrient flow and three-dimensional tissue architecture. While bioreactors offer a sophisticated platform for preclinical drug testing, there is no specific evidence in the current literature to suggest that they have been utilized for the pharmacological screening of this compound.

Microfluidic platforms, also known as "lab-on-a-chip" technology, enable the precise manipulation of small fluid volumes, making them ideal for high-throughput screening (HTS) of drug candidates. tue.nl These platforms can be designed to perform a variety of cell-based assays with reduced reagent consumption and faster analysis times. tue.nl In the context of local anesthetics, microfluidic devices could be used to screen for effects on ion channels or neurotransmitter transporters in a high-throughput manner. However, the application of microfluidic platforms specifically for the in vitro analysis of this compound has not been reported in the available scientific literature.

Comparative In Vitro Pharmacology with Structurally Related Compounds

This compound is structurally related to other local anesthetics, such as procaine (B135) and dimethocaine. wikipedia.org Comparative in vitro studies are essential for understanding the structure-activity relationships and differential pharmacological profiles of these compounds.

While direct comparative studies detailing the in vitro pharmacology of this compound alongside its structural analogs are limited, broader comparisons of other local anesthetics provide a framework for such investigations. For instance, a study comparing the in vitro neurotoxicity of several local anesthetics, including procaine and lidocaine, found that procaine exhibited lower toxicity than lidocaine in cultured neurons. nih.govresearchgate.net Another study compared the antibacterial properties of mepivacaine and procaine, demonstrating that both possess moderate inhibitory effects against Porphyromonas gingivalis.

These types of comparative in vitro assays, if applied to this compound and its close structural relatives, would provide valuable insights into its relative potency and potential for therapeutic applications and adverse effects. However, at present, detailed and direct comparative in vitro pharmacological data for this compound remains an area for future research.

Computational Chemistry and Theoretical Modeling of Meprylcaine

Molecular Mechanics and Quantum Mechanics Calculations

Molecular Mechanics (MM) and Quantum Mechanics (QM) are fundamental computational methods used to predict the structural and electronic properties of molecules like Meprylcaine. libretexts.org

Molecular Mechanics (MM) utilizes classical physics principles, treating atoms as spheres and bonds as springs. libretexts.org Force fields such as AMBER, CHARMM, and OPLS are sets of parameters that define the potential energy of a molecule, accounting for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. libretexts.orguoa.gr While specific MM energy minimization studies focused solely on this compound are not prevalent in publicly accessible literature, this methodology is foundational for more complex simulations like molecular dynamics and for refining molecular structures. libretexts.org

Quantum Mechanics (QM) offers a more detailed description of electronic structure by solving the Schrödinger equation. innovationnewsnetwork.com QM methods, which include semi-empirical, ab-initio, and density functional theory (DFT), can calculate electronic properties such as partial charges, electrostatic potential, and molecular orbital energies. innovationnewsnetwork.comhashnode.devscitechnol.com These calculations are crucial for understanding how a drug molecule will interact with its biological target. scitechnol.com Public databases like PubChem provide QM-computed properties for this compound, offering a glimpse into its physicochemical characteristics derived from these theoretical models.

Table 1: Computationally Derived Properties of this compound

Property Value Method/Source
Molecular Formula C14H21NO2 PubChem
Exact Mass 235.157228913 Da PubChem (Computed)
XLogP3-AA (Lipophilicity) 2.9 PubChem (Computed by XLogP3 3.0)
Polar Surface Area 38.3 Ų PubChem (Computed by Cactvs 3.4.8.18)
Hydrogen Bond Donor Count 1 PubChem (Computed by Cactvs 3.4.8.18)
Hydrogen Bond Acceptor Count 2 PubChem (Computed by Cactvs 3.4.8.18)

This table presents properties of this compound computed using various quantum mechanical and computational algorithms, as available in public repositories. These values are essential for predicting the molecule's behavior in biological systems.

Molecular Dynamics Simulations of Membrane Protein-Ligand Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the time-dependent behavior of molecular systems. nih.govrsc.org This technique is particularly valuable for studying how local anesthetics like this compound interact with their primary targets, such as voltage-gated sodium channels, which are embedded within the lipid bilayer of nerve cells. rsc.orgtandfonline.com

MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion. libretexts.org For a system containing a local anesthetic, this would typically include the drug molecule, a model of the ion channel protein, a patch of the lipid membrane, and surrounding water molecules and ions. researchgate.netcapes.gov.brnih.gov Such simulations can reveal the pathways drugs use to access their binding sites and the conformational changes that occur in both the drug and the protein upon binding. innovationnewsnetwork.com

Ion Channel Gating Mechanism Investigations

The primary action of local anesthetics is the blockage of voltage-gated sodium channels, which prevents the transmission of pain signals. pnas.org MD simulations on related local anesthetics have been instrumental in investigating the mechanisms of this interaction. frontiersin.orgnih.gov These studies show that anesthetic molecules bind to specific sites within the channel's pore. pnas.orgnih.gov

While direct MD simulation studies detailing this compound's interaction with sodium channels are limited, the established models for similar anesthetics provide a strong framework for understanding its likely behavior. nih.govpnas.org It is hypothesized that this compound, like other tertiary amine anesthetics, accesses a binding site within the sodium channel pore. pnas.org This binding stabilizes a non-conducting state of the channel, effectively blocking ion flow and preventing nerve impulse propagation. pnas.org The neutral form of the drug is thought to partition into the cell membrane, while the charged (protonated) form is believed to be the primary actor that binds to the receptor site within the pore. tandfonline.compnas.org

Hydrophobic Gating Phenomena in Ligand Binding

The journey of a local anesthetic to its binding site is a critical aspect of its function. One proposed mechanism involves a "hydrophobic pathway," where the neutral, lipid-soluble form of the drug partitions into the cell membrane and diffuses laterally to access a binding site through fenestrations (openings) in the channel protein, avoiding the aqueous pore entrance. pnas.org This is a form of hydrophobic gating, where the hydrophobic nature of the drug and parts of the channel dictate the interaction. nih.govresearchgate.netox.ac.uk

MD simulations have shown that for a pore to be functionally closed to ions, it may not need to be physically occluded but can be "dewetted" if its lining is sufficiently hydrophobic. nih.govox.ac.uk The lipophilic character of this compound, indicated by its positive XLogP3-AA value, suggests it can readily partition into the lipid bilayer. tandfonline.com From within the membrane, it can access hydrophobic pockets within the sodium channel structure. nih.gov This interaction is thought to be a key step, positioning the molecule correctly for eventual binding to its receptor site, which may involve key residues like phenylalanine. pnas.org

Virtual Screening and Rational Design of Novel this compound Analogs

Computational methods are powerful tools in the discovery and development of new drugs. wikipedia.org Virtual screening and rational design are two such approaches that can be applied to develop novel analogs of this compound with improved properties.

Virtual Screening involves the computational testing of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. europa.eumdpi.comoatext.com This process uses docking algorithms to predict the binding pose and affinity of a molecule to the target protein's binding site. mdpi.com this compound itself has been included in compound libraries used for virtual screening campaigns aimed at drug repurposing for conditions beyond local anesthesia, such as acute myeloid leukaemia. google.comgoogle.com

Rational Drug Design uses the knowledge of a drug's structure and its interaction with its target to design new, more potent, and selective molecules. scitechnol.comwikipedia.orgimmutoscientific.com Research into designing new local anesthetics has utilized existing compounds like tetracaine (B1683103) and pramocaine as leads. dokumen.pub A similar approach could use the this compound scaffold as a starting point. By modifying its structure—for instance, by altering the alkyl groups around the ester or amine functions—it may be possible to design analogs with enhanced binding affinity, altered duration of action, or improved selectivity for specific sodium channel subtypes. dokumen.pub

Chemometric Applications for Data Analysis and Predictive Modeling

Chemometrics applies mathematical, statistical, and other logic-based methods to extract meaningful information from chemical data. bg.ac.rs This field is instrumental in analyzing complex datasets from analytical instruments and in building predictive models like Quantitative Structure-Activity Relationships (QSAR).

This compound has appeared in studies employing chemometric analysis. For instance, in a study using liquid chromatography-mass spectrometry (LC-MS) to differentiate between poisonous and medicinal plants, this compound was identified as one of the chemical components in the complex samples, showcasing the power of these techniques in component analysis. nih.gov

Another powerful chemometric application is connectivity mapping (CMap). In one study, a gene expression "signature" for Gaucher disease was used to query a database of gene expression profiles from cells treated with various small molecules. nih.gov this compound was identified as a "mimic" hit, meaning it induced a gene expression profile that mimicked the disease signature. nih.gov This type of predictive modeling can generate new hypotheses about a drug's mechanism of action or potential for repurposing. nih.gov

Table 2: this compound in a Computational Connectivity Map (CMap) Analysis

Parameter Value Description
Enrichment Score 0.380 Measures the enrichment of the query gene signature at the top of the rank-ordered list of all genes in the this compound-treated profile.
p-value 0.01763 The nominal p-value indicating the statistical significance of the enrichment score.

This table summarizes the results for this compound from a Connectivity Map analysis related to Gaucher disease, as reported in the literature. nih.gov This demonstrates the use of predictive modeling to link a compound to a biological state based on genomic data.

Future Directions and Emerging Research Paradigms

Development of Highly Selective Meprylcaine Analogs

The development of new drugs often involves modifying existing compounds to enhance their efficacy and improve their side-effect profiles. lww.com For local anesthetics like this compound, a key goal is to design analogs with higher selectivity for specific molecular targets, which could lead to improved therapeutic outcomes and reduced off-target effects. The fundamental structure of a local anesthetic, consisting of a lipophilic aromatic group, an intermediate chain (ester or amide), and a hydrophilic amine group, provides a scaffold for targeted chemical modification. brainkart.com

Research into the structure-activity relationships (SAR) of local anesthetics has shown that potency and function are highly dependent on physicochemical properties. brainkart.com Potency is correlated with lipid solubility, which can be increased by adding larger alkyl groups to the parent molecule. brainkart.com The design of novel analogs would systematically alter parts of the this compound molecule—the aromatic ring, the ester linkage, and the tertiary amine—to modulate its binding affinity and selectivity for specific ion channels or receptors. For instance, creating derivatives by introducing different substituents on the benzene (B151609) ring could alter the molecule's electronic and steric properties, influencing its interaction with the binding site. lww.comresearchgate.net

A study focused on designing new benzoate (B1203000) compounds for local anesthesia utilized principles of combination and bioisostere formation, modifying the target molecules with various alkyl groups. researchgate.net Applying a similar strategy to this compound could yield analogs with tailored properties. The synthesis and subsequent evaluation of these new chemical entities through surface, infiltration, and block anesthesia tests would be crucial for identifying compounds with superior selectivity and efficacy. researchgate.net

Table 1: Strategies for Developing Selective this compound Analogs

Modification Strategy Rationale Potential Outcome
Aromatic Ring Substitution Alter electronic and steric properties to enhance target binding.Increased selectivity for specific sodium channel subtypes or other receptors.
Intermediate Chain Alteration Modify the ester linkage to an amide or other functional group to change stability and metabolic profile.Enhanced duration of action and altered pharmacokinetic properties.
Amine Group Modification Vary the alkyl substituents on the tertiary amine to modulate hydrophilicity and pKa.Optimization of onset of action and reduction of systemic toxicity.
Bioisosteric Replacement Replace functional groups with others that have similar physical or chemical properties.Improved potency and selectivity while maintaining desired anesthetic effects.

Integration of Omics Technologies in Mechanistic Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, large-scale analysis of biological molecules and are revolutionizing the understanding of drug mechanisms. humanspecificresearch.orgbiobide.comresearchgate.net Integrating these technologies into this compound research offers a powerful approach to uncover its mechanisms of action beyond its known role as a sodium channel blocker. biobide.comfrontiersin.orgmdpi.com

Recent studies have already implicated this compound in unexpected biological pathways. For example, it was identified as a potential candidate drug through a bioinformatics approach analyzing differentially expressed genes in diabetic retinopathy. researchgate.netresearchgate.net Similarly, an analysis of gene expression signatures in papillary thyroid cancer suggested this compound as a potential therapeutic agent. mdpi.com In a study on hepatocellular carcinoma, this compound was identified as a potential targeted drug through the analysis of long non-coding RNAs and their associated protein-coding genes. nih.gov Furthermore, a metabolomics study of the Rimac river in Peru identified this compound as one of several pharmaceutical compounds present in the water, highlighting its environmental persistence and potential for unforeseen biological interactions. biorxiv.org

These findings suggest that this compound's effects are more complex than previously understood. A systematic application of omics technologies could elucidate these novel mechanisms. For instance, proteomics could identify the full range of proteins that this compound interacts with in different cell types, while metabolomics could reveal its impact on cellular metabolic pathways. researchgate.net Transcriptomics could show how this compound alters gene expression to produce its effects. biobide.com This integrated approach is essential for building a holistic view of the drug's biological impact and identifying new therapeutic opportunities. humanspecificresearch.orgmdpi.com

Advanced In Silico Methodologies for Predictive Pharmacology

In silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools in modern drug discovery. arkajainuniversity.ac.inandhrauniversity.edu.inanurag.edu.in These computational techniques allow for the prediction of a compound's pharmacological properties, helping to prioritize the synthesis of the most promising candidates and reduce reliance on extensive experimental screening. google.comresearchgate.net

For local anesthetics, QSAR studies have been used to correlate molecular features like hydrophobicity and size with inhibitory effects on sodium channels. researchgate.net For example, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was successfully employed to investigate the structural and electrostatic features of sodium channel blockers, leading to the design of more potent compounds. nih.gov this compound itself was included in the training set for a predictive model of Bile Salt Export Pump (BSEP) inhibition, demonstrating the utility of these methods for assessing potential drug interactions and toxicity. researchgate.net

Future research can leverage these advanced computational tools more extensively for this compound. Molecular docking simulations can predict the binding pose and affinity of this compound and its analogs within the pore of various ion channels, providing insights into the structural basis of their selectivity. slideshare.net Dynamic simulations can further explore the stability of these interactions over time. By building robust QSAR models based on a library of synthesized this compound analogs and their measured activities, researchers can develop predictive equations to guide the rational design of new derivatives with optimized pharmacological profiles. google.com These in silico approaches will accelerate the discovery of next-generation anesthetics and other therapeutics derived from the this compound scaffold. researchgate.netgoogleapis.com

Table 2: In Silico Tools for this compound Research

Methodology Application for this compound Predicted Outcome
Molecular Docking Predict binding of this compound analogs to target proteins (e.g., sodium channel subtypes, MLL-fusion proteins).Identification of key molecular interactions; guidance for designing more selective and potent analogs.
QSAR Modeling Correlate physicochemical properties of this compound analogs with their biological activity.Predictive models for anesthetic potency, toxicity, or novel activities (e.g., anticancer effects).
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of this compound within a binding site over time.Assessment of binding stability and conformational changes in the target protein.
ADMET Prediction Computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of new analogs.Early-stage filtering of candidates with poor pharmacokinetic or safety profiles.

Exploration of this compound in Novel Biological Contexts and Research Models

Emerging evidence suggests that this compound's biological activities extend far beyond local anesthesia. Its identification as a selective inhibitor of monoamine neurotransmitter transporters points to potential applications in neuropsychopharmacology. wikipedia.orgslideshare.net More strikingly, recent high-throughput screening and bioinformatics studies have highlighted this compound as a potential therapeutic agent in oncology and other complex diseases.

A significant discovery was made in the context of acute leukemias, where a drug screen identified this compound as capable of inducing the degradation of MLL-fusion proteins, which are key drivers of the disease. ucl.ac.uk This finding opens up an entirely new therapeutic avenue for this compound in cancer treatment. Further investigations have pointed to this compound as a candidate drug for treating diabetic retinopathy and hepatocellular carcinoma. researchgate.netresearchgate.netnih.gov

To validate and expand upon these findings, it is essential to explore this compound's effects in novel and relevant research models. Beyond traditional cell culture, advanced models can provide more physiologically relevant data. For instance, the chick embryo chorioallantoic membrane (CAM) assay, a model used to study angiogenesis and tumorigenesis, could be employed to investigate this compound's potential anti-cancer effects in vivo. researchgate.net Organoid models derived from patient tumors could offer a platform for personalized medicine approaches, testing the efficacy of this compound against specific cancer subtypes. The exploration in these new contexts, supported by robust research models, will be critical in unlocking the full therapeutic potential of this versatile compound.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Meprylcaine in environmental samples?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity for detecting this compound at trace levels. For validation, researchers should:

  • Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to improve peak resolution .
  • Establish limits of detection (LOD) and quantification (LOQ) using calibration curves with spiked matrix blanks.
  • Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to confirm structural identity, especially in complex matrices like wastewater .
    • Example Table :
TechniqueLOD (ng/L)LOQ (ng/L)Key Parameters
HPLC-MS515ESI+, m/z 278 → 121
GC-MS1030EI, m/z 278 → 148

Q. What experimental protocols are recommended for synthesizing this compound derivatives to study structure-activity relationships?

  • Methodological Answer :

  • Step 1 : Start with the parent compound and modify functional groups (e.g., ester or amine groups) using regioselective reactions.
  • Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm structural modifications .
  • Step 3 : Assess purity via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm).
  • Step 4 : Compare pharmacological activity (e.g., anesthetic potency) using in vitro neuronal cell assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound across different wastewater treatment systems?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate whether discrepancies arise from differences in treatment technologies (e.g., activated sludge vs. trickling filters) or microbial communities .
  • Controlled Experiments :
  • Replicate treatments in lab-scale bioreactors under standardized conditions (pH 7, 25°C).
  • Measure this compound degradation rates using isotopically labeled analogs (e.g., ¹³C-Meprylcaine) to track mineralization pathways .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., hydraulic retention time, biomass concentration) affecting removal efficiency .

Q. What frameworks are suitable for designing studies on this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer :

  • PICO Framework :
  • Population : Rodent hepatocytes or human liver microsomes.
  • Intervention : Incubation with this compound (10–100 µM) and NADPH cofactor.
  • Comparison : Control groups without NADPH or with cytochrome P450 inhibitors (e.g., ketoconazole).
  • Outcome : Metabolite profiling via LC-high-resolution MS (LC-HRMS) .
  • Ethical Validation : Ensure compliance with institutional guidelines for in vivo studies, including dose limits and humane endpoints .

Q. How can researchers assess the ecological risks of this compound in aquatic ecosystems when existing toxicity data are limited?

  • Methodological Answer :

  • Tiered Risk Assessment :

Tier 1 : Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity (e.g., LC₅₀ for fish).

Tier 2 : Conduct acute exposure assays with Daphnia magna (48-hour immobilization test) and chronic tests with algae (72-hour growth inhibition) .

  • Probabilistic Modeling : Integrate environmental concentrations (from monitoring data) and toxicity thresholds to calculate hazard quotients (HQ) .

Data Contradiction & Reproducibility

Q. What strategies mitigate variability in this compound recovery rates during sample extraction from biological tissues?

  • Methodological Answer :

  • Optimized Extraction : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) efficiencies using spike-and-recovery experiments.
  • SPE: C18 cartridges preconditioned with methanol, eluted with ethyl acetate .
  • LLE: Dichloromethane:isopropanol (3:1) with pH adjustment to 9.0 .
  • Matrix Effects : Normalize recovery rates using internal standards (e.g., deuterated this compound-d₅) to account for ion suppression in MS .

Q. How should researchers address conflicting findings about this compound’s adsorption behavior in soil vs. sediment matrices?

  • Methodological Answer :

  • Controlled Comparative Study :
  • Prepare soil (high organic carbon) and sediment (high clay content) samples spiked with this compound.
  • Measure adsorption isotherms (Freundlich/Langmuir models) under varying pH and ionic strength .
  • Advanced Characterization : Use X-ray diffraction (XRD) to analyze clay mineralogy and BET surface area analysis to correlate adsorption capacity with physical properties .

Ethical & Reproducibility Standards

Q. What documentation is critical to ensure reproducibility in this compound pharmacology studies?

  • Methodological Answer :

  • Detailed Protocols : Include exact solvent grades, equipment calibration records, and software versions (e.g., MassLynx 4.2 for MS data).
  • Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .
  • Replication Checklist : Provide step-by-step workflows for key assays (e.g., patch-clamp electrophysiology for anesthetic effect validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.